molecular formula C22H25NO3 B13188392 (9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B13188392
M. Wt: 351.4 g/mol
InChI Key: ZVXQRGIXXYYJHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of fluorenylmethanol with 2-(3-hydroxypropyl)pyrrolidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The fluorenylmethyl group provides stability and facilitates binding to target molecules, enhancing the compound’s efficacy in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H25NO3/c24-14-6-8-16-7-5-13-23(16)22(25)26-15-21-19-11-3-1-9-17(19)18-10-2-4-12-20(18)21/h1-4,9-12,16,21,24H,5-8,13-15H2

InChI Key

ZVXQRGIXXYYJHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCO

Origin of Product

United States

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